Cas no 1956322-75-0 (2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide)

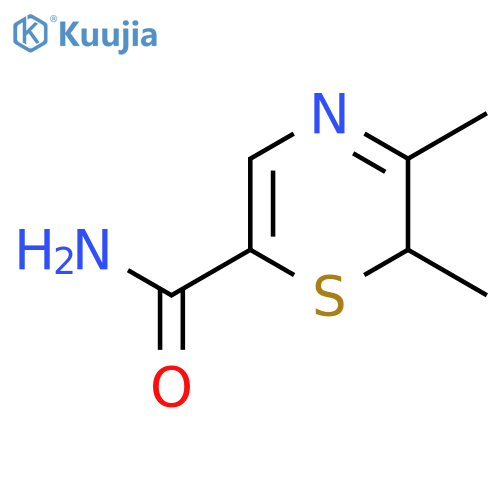

1956322-75-0 structure

商品名:2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide

CAS番号:1956322-75-0

MF:C7H10N2OS

メガワット:170.232100009918

MDL:MFCD30180248

CID:2503152

PubChem ID:121225749

2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide

- AK486932

- DS-18957

- 5,6-dimethyl-6H-1,4-thiazine-2-carboxamide

- MFCD30180248

- C73720

- 1956322-75-0

- AKOS027250638

- CS-0161543

-

- MDL: MFCD30180248

- インチ: 1S/C7H10N2OS/c1-4-5(2)11-6(3-9-4)7(8)10/h3,5H,1-2H3,(H2,8,10)

- InChIKey: TZXLYYKVEYENTM-UHFFFAOYSA-N

- ほほえんだ: S1C(C(N)=O)=CN=C(C)C1C

計算された属性

- せいみつぶんしりょう: 170.05138412g/mol

- どういたいしつりょう: 170.05138412g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.8

- 疎水性パラメータ計算基準値(XlogP): 0.1

2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KY225-50mg |

2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide |

1956322-75-0 | 97% | 50mg |

269.0CNY | 2021-07-12 | |

| Chemenu | CM250913-5g |

2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide |

1956322-75-0 | 97% | 5g |

$842 | 2021-08-04 | |

| eNovation Chemicals LLC | D755805-100mg |

2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide |

1956322-75-0 | 97% | 100mg |

$100 | 2024-06-06 | |

| Ambeed | A254054-100mg |

2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide |

1956322-75-0 | 95% | 100mg |

$54.0 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X23775-5g |

2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide |

1956322-75-0 | 97% | 5g |

¥4744.0 | 2024-07-18 | |

| Alichem | A179000095-10g |

2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide |

1956322-75-0 | 97% | 10g |

$1421.00 | 2023-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KY225-5g |

2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide |

1956322-75-0 | 97% | 5g |

8077CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KY225-100mg |

2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide |

1956322-75-0 | 97% | 100mg |

489CNY | 2021-05-08 | |

| 1PlusChem | 1P00I3VQ-100mg |

2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide |

1956322-75-0 | 95% | 100mg |

$79.00 | 2024-06-17 | |

| 1PlusChem | 1P00I3VQ-1g |

2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide |

1956322-75-0 | 95% | 1g |

$256.00 | 2024-06-17 |

2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

1956322-75-0 (2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide) 関連製品

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1956322-75-0)2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):177.0/580.0/911.0